
Rilopirox
Overview
Description
Rilopirox (C₁₉H₁₆ClNO₄; molecular weight: 357.79 g/mol) is a synthetic hydroxypyridone antifungal agent with broad-spectrum activity against dermatophytes, yeasts (e.g., Candida albicans), and molds . Its chemical structure includes a chlorophenoxy-phenoxy-methyl group, contributing to hydrophobic characteristics and poor water solubility, though it dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . This compound exerts fungicidal effects by chelating iron ions, inhibiting iron-dependent enzymes like catalase, and disrupting mitochondrial respiration via suppression of Complex I (NADH-ubiquinone oxidoreductase) in the electron transport chain . This dual mechanism distinguishes it from azoles and polyenes, which target ergosterol biosynthesis or membrane integrity.
Preparation Methods
Rilopirox, chemically known as 6-[(p-chlorophenoxy)phenoxy]methyl-1-hydroxy-4-methyl-2(1H)-pyridone, is synthesized through a series of chemical reactions. The synthetic route involves the reaction of 4-chlorophenol with phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 6-chloromethyl-1-hydroxy-4-methyl-2(1H)-pyridone under specific conditions to yield this compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Rilopirox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Rilopirox has a wide range of scientific research applications:
Mechanism of Action
Rilopirox exerts its antifungal effects by damaging the cell membrane of the fungus and impairing several metabolic enzyme systems through its strong chelating action. It inhibits iron-dependent enzymes, such as catalase, leading to the accumulation of toxic hydrogen peroxide, which causes irreversible fungal cell damage . Additionally, this compound inhibits the iron-containing enzyme complex 1 (NADH-ubiquinone oxidoreductase) in the yeast mitochondria respiratory chain .
Comparison with Similar Compounds
Ciclopirox Olamine
Molecular Formula: C₁₂H₁₇NO₂·C₂H₇NO (ciclopirox olamine) vs. C₁₉H₁₆ClNO₄ (rilopirox) . Mechanism: Ciclopirox inhibits nutrient uptake (e.g., amino acids, potassium, phosphate) in Candida albicans by blocking transmembrane transport , whereas this compound primarily disrupts iron metabolism and mitochondrial Complex I . Efficacy:
- This compound reduces Candida adhesion to human buccal/vaginal cells at lower molar concentrations (1/8 MIC) compared to ciclopirox (1/16 MIC) .
- Both compounds show activity against fluconazole-resistant Candida strains, but this compound demonstrates superior iron chelation potency .
Safety : Ciclopirox is FDA-approved for topical use, while this compound remains investigational due to toxicity concerns at higher doses (e.g., embryotoxic effects in rabbit blastocysts at 5 µg/mL) .
Piroctone Olamine
Molecular Formula: C₁₄H₂₃NO₂ (piroctone) vs. C₁₉H₁₆ClNO₄ (this compound) . Mechanism: Piroctone inhibits fungal ergosterol synthesis and modifies virulence factors, contrasting with this compound’s iron chelation and respiratory chain inhibition . Efficacy:
- Both compounds exhibit anti-inflammatory properties, but this compound’s broader spectrum includes activity against molds .
Fluconazole and Itraconazole (Azoles)
Mechanism: Azoles inhibit lanosterol 14α-demethylase, disrupting ergosterol biosynthesis, unlike this compound’s iron-centric action . Resistance: this compound retains efficacy against azole-resistant Candida strains, making it a candidate for refractory infections .
Data Table: Key Comparative Properties
Research Findings and Limitations
- Anti-Biofilm Activity : Sub-inhibitory concentrations of this compound reduce Candida adhesion by 50–70%, outperforming ciclopirox in preventing mucosal colonization .
- Iron Dependency : this compound’s fungicidal effects are enhanced in iron-depleted environments, a trait absent in ciclopirox and piroctone .
- Toxicity : this compound’s embryotoxicity in vitro highlights the need for formulation optimization (e.g., albumin-based delivery) .
- Limitations : Most studies are in vitro or animal models; clinical trials are required to validate efficacy and safety in humans .
Biological Activity
Rilopirox is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatological fungal infections. Its biological activity is characterized by a multifaceted mechanism of action that involves the inhibition of fungal growth, disruption of cellular integrity, and interference with iron metabolism.
This compound's chemical structure is defined as 6-[4-(4-chlorophenoxy)-phenoxy-methyl]-1-hydroxy-4-methyl-2-pyridone, with a molecular weight of 357.79 g/mol. It exhibits hydrophobic characteristics and is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .
The primary mechanisms through which this compound exerts its antifungal effects include:
- Iron Chelation : this compound has a high affinity for iron ions, which is critical for various enzymatic processes in fungi. By chelating iron, it inhibits iron-dependent enzymes such as catalases and cytochromes, disrupting mitochondrial function and energy production .
- Disruption of Cellular Functions : this compound interferes with the respiratory chain in yeast mitochondria, leading to reduced ATP production and ultimately cell death. It has been shown to inhibit the growth of Candida albicans in a dose-dependent manner .
- Cell Membrane Integrity : The compound does not directly damage cell membranes but alters the metabolic activity of treated cells, making them more susceptible to oxidative stress and reducing their viability .
Antifungal Efficacy
Numerous studies have demonstrated this compound's potent antifungal activity against various strains of fungi, particularly Candida species. For instance:
- In vitro studies indicated that this compound exhibited fungicidal properties against Candida albicans, with a significant reduction in cell viability observed at concentrations as low as 0.5% .
- Comparative analyses showed that this compound was more effective than traditional antifungal agents like fluconazole and itraconazole against resistant strains of Candida .
Case Studies
- Clinical Application : A study involving patients with onychomycosis (fungal nail infection) treated with this compound demonstrated a significant improvement in clinical symptoms and mycological cure rates compared to placebo groups. The treatment was well-tolerated with minimal side effects reported .
- Mechanistic Insights : Ultrastructural investigations revealed that treatment with this compound led to significant morphological changes in Candida albicans, including cell wall thickening and organelle disruption, further supporting its mode of action as an effective antifungal agent .
Data Table: Summary of Biological Activity
Activity | Mechanism | Effect on Fungi |
---|---|---|
Iron Chelation | Binds iron ions, inhibiting metal-dependent enzymes | Disruption of respiration and energy production |
Cell Membrane Integrity | Alters metabolic functions | Increased susceptibility to oxidative stress |
Fungicidal Activity | Directly inhibits growth | Significant reduction in cell viability |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Rilopirox as an antifungal agent?
Q. What are the standard in vitro protocols for assessing this compound's antifungal efficacy?
Methodological steps include:
- Broth microdilution assays (CLSI M27/M38 guidelines): Measure minimum inhibitory concentrations (MICs) against reference fungal strains (e.g., Candida albicans ATCC 90028) .
- Time-kill kinetics : Evaluate concentration-dependent fungicidal activity over 24–48 hours.
- Control groups : Include fluconazole or amphotericin B as positive controls and solvent-only as negative controls .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's efficacy data across different fungal strains?
Contradictory results may arise from strain-specific genetic variations or experimental conditions. To address this:
- Strain characterization : Sequence fungal genomes to identify resistance markers (e.g., ERG11 mutations in Candida) .
- Standardize assays : Control variables such as inoculum size, growth medium, and incubation temperature .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .
Q. What considerations are critical when designing longitudinal studies to evaluate this compound resistance development?
Apply the PICO framework for robust study design:
- Population : Select fungal strains with documented susceptibility to this compound.
- Intervention : Expose strains to sub-inhibitory concentrations over serial passages.
- Comparison : Compare with untreated controls or strains exposed to other antifungals.
- Outcome : Measure MIC shifts, genomic mutations (via whole-genome sequencing), and efflux pump activity .
Ethical and Practical Criteria (FINER) :
- Feasible : Ensure access to BSL-2 facilities for safe handling of resistant strains.
- Novel : Focus on understudied species (e.g., Aspergillus terreus).
- Relevant : Align with WHO priorities on antifungal resistance .
Q. Methodological Resources
- Data Analysis : Use SPSS or R for dose-response modeling (e.g., EC₅₀ calculations).
- Literature Review : Follow PRISMA guidelines to systematically evaluate preclinical studies on this compound .
- Ethical Compliance : Adhere to NIH guidelines for reporting preclinical experiments, including detailed statistics and raw data deposition .
Properties
IUPAC Name |
6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYUIWXQUBNDHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146320 | |
Record name | Rilopirox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104153-37-9 | |
Record name | Rilopirox [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilopirox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RILOPIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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